molecular formula C22H22N4O6 B13401029 Phytotoxin 1 (Streptomyces scabies)

Phytotoxin 1 (Streptomyces scabies)

Cat. No.: B13401029
M. Wt: 438.4 g/mol
InChI Key: QRDNJYNIEGRRKV-UHFFFAOYSA-N
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Description

Phytotoxin 1, produced by the bacterium Streptomyces scabies, is a secondary metabolite that plays a significant role in plant pathology. Streptomyces scabies is known for causing common scab disease in potatoes and other root vegetables. Phytotoxins like Phytotoxin 1 contribute to the virulence of the pathogen by inducing disease symptoms in the host plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Phytotoxin 1 involves a complex pathway that includes the production of coronafacic acid, which is then linked to amino acids or amino acid derivatives. The biosynthetic gene cluster responsible for this process includes genes encoding enzymes such as F420-dependent oxidoreductase and short-chain dehydrogenase/reductase . These enzymes facilitate the formation of the polyketide metabolite coronafacic acid, which is subsequently linked via an amide bond to amino acids like L-isoleucine .

Industrial Production Methods: Industrial production of Phytotoxin 1 is typically achieved through the fermentation of Streptomyces scabies cultures. The process involves optimizing growth conditions to maximize the yield of the phytotoxin. This includes controlling factors such as nutrient availability, pH, temperature, and aeration .

Chemical Reactions Analysis

Types of Reactions: Phytotoxin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary coronafacoyl phytotoxin produced by Streptomyces scabies is N-coronafacoyl-L-isoleucine, which consists of coronafacic acid linked to L-isoleucine .

Common Reagents and Conditions: Common reagents used in the synthesis and purification of Phytotoxin 1 include organic solvents for extraction, as well as chromatographic techniques for purification. The extraction process often involves alternating basic and acidic conditions to isolate the carboxylic acid fraction of the supernatant .

Major Products Formed: The major product formed from the biosynthesis of Phytotoxin 1 is N-coronafacoyl-L-isoleucine. Other minor compounds may include different isomers of isoleucine or other amino acids .

Scientific Research Applications

Phytotoxin 1 has several scientific research applications, particularly in the fields of plant pathology and microbiology. It is used to study the mechanisms of plant disease and the interactions between pathogens and host plants. Additionally, Phytotoxin 1 serves as a model compound for understanding the biosynthesis and regulation of secondary metabolites in bacteria .

In the field of chemistry, Phytotoxin 1 is studied for its unique chemical structure and biosynthetic pathway. Researchers investigate the enzymes involved in its production to develop new methods for synthesizing similar compounds .

In medicine, Phytotoxin 1 and related compounds are explored for their potential antimicrobial properties. The ability of Streptomyces scabies to produce a wide array of bioactive secondary metabolites makes it a valuable source for discovering new antibiotics and other therapeutic agents .

Properties

IUPAC Name

3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDNJYNIEGRRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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